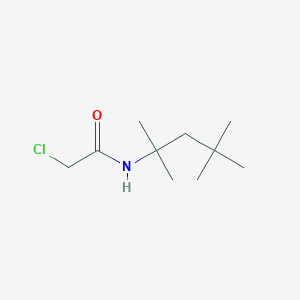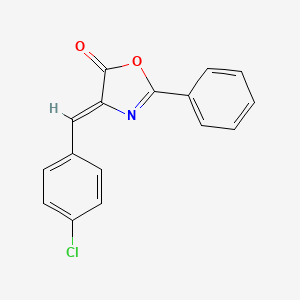
3-Chloro-6-(2,4-difluorophenyl)pyridazine
Overview
Description
3-Chloro-6-(2,6-difluorophenyl)pyridazine is a chemical compound with the CAS Number: 1154600-74-4 . It has a molecular weight of 226.61 . It is usually in powder form .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(2,4-difluorophenyl)pyridazine is characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The compound also contains chloro and difluorophenyl functional groups .Physical And Chemical Properties Analysis
3-Chloro-6-(2,4-difluorophenyl)pyridazine is a powder . Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point are not available in the resources .Scientific Research Applications
Synthesis and Structural Analysis
Pyridazine derivatives, including those similar to 3-Chloro-6-(2,4-difluorophenyl)pyridazine, have been synthesized and analyzed for their structural properties. These compounds have shown considerable biological properties like anti-tumor and anti-inflammatory activity. Detailed studies involving synthesis, characterization by NMR, IR, mass spectral studies, and X-ray diffraction technique have been conducted. Density functional theory (DFT) calculations aid in comparing theoretical and experimental results, and understanding molecular properties such as HOMO-LUMO energy levels, and various quantum chemical parameters (Sallam et al., 2021).
Herbicidal Activities
Some pyridazine derivatives, including those structurally related to 3-Chloro-6-(2,4-difluorophenyl)pyridazine, have been investigated for their herbicidal activities. A specific study synthesized and evaluated novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, demonstrating significant herbicidal effects against dicotyledonous plants, with some compounds showing higher activity than commercial herbicides (Xu et al., 2008).
Anticonvulsant Activity
Research has been conducted on 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives, closely related to 3-Chloro-6-(2,4-difluorophenyl)pyridazine, for their anticonvulsant activity. These compounds were evaluated in various animal models, showing significant potential in treating epilepsy (Hallot et al., 1986).
Synthesis of Pyridazine Derivatives
Various methods for synthesizing pyridazine derivatives have been explored. For instance, the synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines, using a Buchwald protocol, highlights the potential of these compounds in medicinal chemistry (Wlochal & Bailey, 2015).
Intramolecular Cycloaddition
A study on 3-chloro-6-(2-allylphenoxy) pyridazines, closely related to 3-Chloro-6-(2,4-difluorophenyl)pyridazine, revealed novel intramolecular cycloaddition reactions. This reaction leads to the formation of complex products like xanthene, demonstrating the pyridazine's utility in organic synthesis (Jojima et al., 1972).
Surface Protection Activities
Research on 6-substituted 3-chloropyridazine derivatives for protecting mild steel surfaces in corrosive environments shows the potential of these compounds in industrial applications. Experimental and theoretical studies have been conducted to understand their efficacy as corrosion inhibitors (Olasunkanmi et al., 2018).
Inhibition of Interleukin-1β Converting Enzyme
A novel class of 3-chloro-4-carboxamido-6-arylpyridazines has been identified as interleukin-1β converting enzyme (ICE) inhibitors. These compounds offer potential therapeutic applications in diseases where ICE plays a role (Dolle et al., 1997).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-chloro-6-(2,4-difluorophenyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF2N2/c11-10-4-3-9(14-15-10)7-2-1-6(12)5-8(7)13/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWHCLVXWRWUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(2,4-difluorophenyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023997.png)
![[1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3023998.png)

![5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3024002.png)



![3-[(4-Chlorophenyl)methoxy]aniline](/img/structure/B3024008.png)
